molecular formula C14H17N3O3S B7879688 N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonothioyl]glycine

N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonothioyl]glycine

Cat. No.: B7879688
M. Wt: 307.37 g/mol
InChI Key: PZFQQDBVFHJMKZ-UHFFFAOYSA-N
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Description

N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonothioyl]glycine is a complex organic compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonothioyl]glycine can be achieved through multiple synthetic routes. One common method involves the cyclization of appropriate precursor compounds under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions such as high-pressure reactors and the use of specific catalysts to enhance yield and purity. This process often includes multiple stages of synthesis, purification, and quality control to ensure the final product meets stringent standards.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Typically involves oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

  • Reduction: Can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic and electrophilic reagents are commonly employed in these reactions.

Major Products Formed: Depending on the reaction conditions, N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonothioyl]glycine can yield a variety of products, including modified versions of the original compound with different functional groups.

Scientific Research Applications

This compound has applications across several fields, including:

  • Chemistry: Used as a building block in organic synthesis and as a reference material in analytical methods.

  • Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

  • Medicine: Investigated for potential therapeutic effects and as a model compound in drug development.

  • Industry: Employed in the development of new materials and as an intermediate in the manufacture of other chemicals.

Mechanism of Action

The mechanism by which N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonothioyl]glycine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, and other biomolecules, leading to changes in cellular pathways and biological processes. The exact pathways can vary depending on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

When compared with other similar compounds, N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonothioyl]glycine stands out due to its unique structure and diverse chemical properties. Similar compounds include those with similar core structures but different functional groups, which can result in varied reactivity and applications.

Properties

IUPAC Name

2-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c18-12-3-1-2-11-10-4-9(7-17(11)12)6-16(8-10)14(21)15-5-13(19)20/h1-3,9-10H,4-8H2,(H,15,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFQQDBVFHJMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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